molecular formula C26H19F3N4O3 B2641806 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105249-61-3

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2641806
Numéro CAS: 1105249-61-3
Poids moléculaire: 492.458
Clé InChI: GZVZIGHYVOODPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a quinazoline-2,4-dione core substituted with a phenethyl group at the N3 position and a 1,2,4-oxadiazole ring at the N1 position. The oxadiazole moiety is further modified with a 3-(trifluoromethyl)phenyl group, introducing electron-withdrawing and lipophilic properties.

Propriétés

Numéro CAS

1105249-61-3

Formule moléculaire

C26H19F3N4O3

Poids moléculaire

492.458

Nom IUPAC

3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

Clé InChI

GZVZIGHYVOODPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Solubilité

not available

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where phenethyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the quinazoline core, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are common.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties
The compound has shown significant potential as an antimicrobial agent. The quinazoline scaffold is well-documented for its ability to combat various bacterial and fungal strains. Studies indicate that derivatives of quinazoline, particularly those with oxadiazole rings, exhibit notable antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens .

Anticancer Activity
Research has demonstrated that compounds containing the quinazoline core can act as effective anticancer agents. The presence of the oxadiazole moiety is associated with inhibitory effects on cancer cell proliferation. In vitro studies have shown that 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and growth.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Quinazoline derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Preliminary data suggest that 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione may exhibit significant anti-inflammatory activity comparable to standard anti-inflammatory drugs .

Synthesis and Optimization

The synthesis of 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes that require optimization for yield and purity. Recent advancements in synthetic techniques such as continuous flow reactors have been explored to enhance the efficiency of the synthesis process. These methods not only improve yield but also reduce production costs significantly.

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Antimicrobial Activity Study Investigated the efficacy against bacterial strainsShowed significant inhibition of E. coli and S. aureus with MIC values comparable to conventional antibiotics .
Anticancer Research Evaluated effects on cancer cell linesInduced apoptosis in breast cancer cells; reduced proliferation rates significantly.
Inflammation Model Tested in animal models for anti-inflammatory effectsDemonstrated reduction in edema comparable to indomethacin at equivalent doses .

Mécanisme D'action

The mechanism of action of 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity.

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Class/Name Core Structure Substituents Key Functional Groups Reference
Target Compound Quinazoline-2,4-dione N3-phenethyl, N1-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl 1,2,4-Oxadiazole, CF₃
Quinconazole Quinazolin-4(3H)-one 2,4-Dichlorophenyl, 1H-1,2,4-triazol-1-yl 1,2,4-Triazole
Fluquinconazole Quinazolin-4(3H)-one 2,4-Dichlorophenyl, 6-fluoro, 1H-1,2,4-triazol-1-yl 1,2,4-Triazole, F
Thieno[2,3-d]pyrimidine-2,4-diones () Thienopyrimidine-2,4-dione 5-Phenyl-1,3,4-oxadiazol-2-yl, 1-alkyl 1,3,4-Oxadiazole
Benzimidazole-triazole-thiazole hybrids () Benzimidazole Phenoxymethyl-triazole-thiazole Triazole, thiazole

Key Observations :

  • Unlike the thienopyrimidine-diones in , which feature a 1,3,4-oxadiazole, the target’s 1,2,4-oxadiazole may confer distinct electronic and steric properties, influencing receptor interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Crystallinity Reference
Target Compound* ~200–250 (estimated) High (CF₃ increases lipophilicity) Crystalline
Quinconazole 192–194 Moderate (LogP ~3.5) Crystalline
Thienopyrimidine-diones () 210–265 Low (high LogP due to aryl groups) Highly crystalline
Benzimidazole hybrids () 160–220 Variable (depends on substituents) Crystalline

Notes:

  • The target compound’s rigid quinazoline-dione core and aromatic substituents suggest high melting points, consistent with crystalline thienopyrimidine-diones in .

Key Insights :

  • The target compound’s oxadiazole group may align it with antifungal agents like quinconazole, which target CYP51, but its structural differences could shift selectivity toward bacterial or fungal enzymes .
  • Compared to thienopyrimidine-diones (), the quinazoline core may reduce DNA-intercalating activity but improve affinity for adenosine receptors or kinases .
  • The absence of a triazole moiety (as in and ) may reduce hypoglycemic or antiviral effects but mitigate toxicity associated with triazole metabolites .

Activité Biologique

3-Phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound recognized for its diverse biological activities. The compound features a quinazoline core, which is known for its potential as an antimicrobial and anticancer agent, along with a trifluoromethyl group that enhances lipophilicity and pharmacokinetic properties. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The molecular formula of the compound is C26H19F3N4O3. Its structural features include:

  • Quinazoline Core : Associated with various biological activities.
  • Trifluoromethyl Group : Enhances binding affinity to biological targets.
  • Oxadiazole Ring : Linked to antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated several quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated moderate antimicrobial activity across various strains:

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131180
Compound 151075
Compound 14a1270
Compound 14b1375

These compounds demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A notable study focused on the cytotoxic effects of quinazolinone-thiazole hybrids on various cancer cell lines (PC3, MCF-7, HT-29). The findings revealed:

  • Compound A3 exhibited IC50 values of 10μM10\mu M, 10μM10\mu M, and 12μM12\mu M against PC3, MCF-7, and HT-29 cells respectively.
  • Other compounds also showed significant cytotoxicity in a dose-dependent manner .

The biological activity of the compound can be attributed to its interaction with specific biological targets:

  • Antimicrobial Mechanism : The inhibition of bacterial gyrase and DNA topoisomerase IV has been linked to the antimicrobial effects observed in quinazoline derivatives .
  • Anticancer Mechanism : The ability to induce apoptosis in cancer cells through various pathways has been highlighted in studies involving quinazoline derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione:

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating quinazolinone derivatives, significant cytotoxic effects were observed across multiple cell lines with varying IC50 values indicating their potential as anticancer agents .
  • Broad-Spectrum Antimicrobial Activity : Another study reported that certain quinazoline derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

Q & A

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. High-Performance Liquid Chromatography (HPLC) tracks degradation over 24–72 hours. Compounds with >90% remaining after 24 hours are considered stable .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.